molecular formula C4H7ClN2O B11923924 2-Methyloxazol-4-amine hydrochloride

2-Methyloxazol-4-amine hydrochloride

Cat. No.: B11923924
M. Wt: 134.56 g/mol
InChI Key: PDNDDMHUGWIDFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanenitrile with formic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Methyloxazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxazol-4-amine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex compounds and a useful tool in scientific research .

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

2-methyl-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C4H6N2O.ClH/c1-3-6-4(5)2-7-3;/h2H,5H2,1H3;1H

InChI Key

PDNDDMHUGWIDFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)N.Cl

Origin of Product

United States

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